2-Bromoheptafluoronaphthalene

Catalog No.
S683991
CAS No.
27041-17-4
M.F
C10BrF7
M. Wt
333 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoheptafluoronaphthalene

CAS Number

27041-17-4

Product Name

2-Bromoheptafluoronaphthalene

IUPAC Name

2-bromo-1,3,4,5,6,7,8-heptafluoronaphthalene

Molecular Formula

C10BrF7

Molecular Weight

333 g/mol

InChI

InChI=1S/C10BrF7/c11-3-4(12)1-2(5(13)8(3)16)7(15)10(18)9(17)6(1)14

InChI Key

PMTDLHCXDWASRN-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)Br)F

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)Br)F

2-Bromoheptafluoronaphthalene (CAS 27041-17-4) is a highly fluorinated aromatic building block characterized by a perfluorinated naphthalene core with a single, strategically positioned bromine atom at the 2-position (β-position) [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a critical precursor for the synthesis of n-type organic semiconductors, OLED fluorophores, and highly active organo-Lewis acid cocatalysts for Ziegler-Natta polymerization [2]. The compound's value lies in its dual functionality: the bromine atom provides a highly selective reactive handle for lithium-halogen exchange and transition-metal-catalyzed cross-coupling, while the heptafluoronaphthalene core imparts extreme electron-withdrawing properties, deep lowest unoccupied molecular orbital (LUMO) levels, and high thermal stability to downstream products [3].

Attempting to substitute 2-Bromoheptafluoronaphthalene with its fully fluorinated analog, octafluoronaphthalene (OFN), fundamentally disrupts synthetic workflows by removing the selective C-Br reactive site, forcing manufacturers to rely on hazardous, multi-step hydrazine-based functionalization routes to achieve substitution at the 2-position[1]. Similarly, replacing it with the non-fluorinated 2-bromonaphthalene strips the final molecule of its strong electron-withdrawing nature, invariably shifting the resulting semiconductor from an electron-transporting (n-type) to a hole-transporting (p-type) material [2]. Furthermore, utilizing the isomeric 1-bromoheptafluoronaphthalene introduces severe peri-steric hindrance during cross-coupling and forces a bent molecular geometry, which degrades the planar pi-pi stacking essential for high charge carrier mobility in organic field-effect transistors (OFETs)[3].

Precursor Efficiency: Direct Lithiation vs. Multi-Step Hydrazine Routes

In the synthesis of tris(β-perfluoronaphthyl)borane (PNB) cocatalysts, 2-Bromoheptafluoronaphthalene allows for direct, low-temperature lithium-halogen exchange using n-butyllithium to yield β-perfluoronaphthyllithium in a single step[1]. In contrast, utilizing the baseline octafluoronaphthalene (OFN) requires a hazardous, multi-step sequence involving the explosive intermediate heptafluoronaphthyl-2-hydrazine, which must be subsequently treated with copper(II) bromide and hydrobromic acid [2]. Procuring the pre-brominated 2-Bromoheptafluoronaphthalene eliminates the hydrazine handling step entirely, significantly improving process safety and reducing the overall synthesis timeline for organo-Lewis acids [3].

Evidence DimensionSynthesis steps and hazardous intermediate handling for 2-position functionalization
Target Compound Data1 step (direct lithiation), zero hydrazine intermediates
Comparator Or BaselineOctafluoronaphthalene (OFN): 3 steps, requires explosive hydrazine intermediates
Quantified DifferenceEliminates 2 synthetic steps and the handling of highly reactive hydrazine derivatives
ConditionsSynthesis of β-perfluoronaphthyl metal/metalloid complexes

Procuring this specific brominated precursor bypasses hazardous, low-yield hydrazine chemistry, directly streamlining the scale-up of polymerization cocatalysts.

Electronic Tuning: N-Type Semiconductor Performance vs. Non-Fluorinated Analogs

The incorporation of the heptafluoronaphthalene moiety via 2-Bromoheptafluoronaphthalene drastically alters the electronic structure of conjugated polymers compared to their non-fluorinated counterparts[1]. When used to synthesize diethynyl aryl derivatives for organic field-effect transistors (OFETs), the seven fluorine atoms exert a strong inductive electron-withdrawing effect, significantly lowering the LUMO energy levels [2]. While derivatives built from 2-bromonaphthalene typically exhibit higher LUMO levels and function as p-type (hole-transporting) materials, those synthesized from 2-Bromoheptafluoronaphthalene achieve the deep LUMO levels required for stable n-type (electron-transporting) behavior under ambient conditions [3].

Evidence DimensionCharge transport polarity and LUMO energy suppression
Target Compound Data2-Bromoheptafluoronaphthalene derivatives: Deep LUMO, n-type electron transport
Comparator Or Baseline2-Bromonaphthalene derivatives: Shallower LUMO, p-type hole transport
Quantified DifferenceShifts material from p-type to n-type while maintaining the extended naphthalene pi-system
ConditionsDiethynyl aryl derivative synthesis for OFET active layers

This compound is strictly necessary for buyers aiming to engineer air-stable n-channel organic semiconductors rather than standard p-channel materials.

Steric Profile and Conjugation: 2-Position vs. 1-Position Isomers

The regiochemistry of the bromine atom is critical for downstream polymerization and cross-coupling yields. 2-Bromoheptafluoronaphthalene features the bromine at the less sterically hindered β-position, allowing for efficient palladium-catalyzed cross-coupling and promoting a linear, extended pi-conjugation axis in the resulting oligomers[1]. Conversely, the 1-bromoheptafluoronaphthalene isomer suffers from significant peri-steric hindrance due to the adjacent fluorine atom at the 8-position, which not only reduces coupling yields but also introduces a kinked, non-linear geometry that disrupts solid-state pi-pi stacking [2].

Evidence DimensionSteric hindrance during cross-coupling and resulting backbone linearity
Target Compound Data2-Bromoheptafluoronaphthalene: Low steric hindrance, linear conjugation axis
Comparator Or Baseline1-Bromoheptafluoronaphthalene: High peri-steric hindrance, bent/kinked geometry
Quantified DifferenceEliminates peri-steric hindrance, enabling linear backbone extension and higher cross-coupling yields
ConditionsTransition-metal catalyzed cross-coupling for conjugated materials

Buyers must specify the 2-bromo isomer to ensure high coupling yields and the linear molecular geometry required for high-performance optoelectronics.

Synthesis of Organo-Lewis Acid Cocatalysts for Olefin Polymerization

Directly utilized as the primary precursor for producing tris(β-perfluoronaphthyl)borane (PNB), a highly active cocatalyst for metallocene-mediated Ziegler-Natta alpha-olefin polymerization, bypassing hazardous hydrazine intermediates [1].

Development of N-Channel Organic Field-Effect Transistors (OFETs)

Procured as a core building block for synthesizing fluorine-containing diethynyl aryl derivatives and poly(arylene ether)s, where its electron-withdrawing nature is required to achieve deep LUMO levels and stable electron transport [2].

Design of Non-Fullerene Acceptors for Organic Photovoltaics

Employed in the design of OPV active layers where the extended pi-system of the naphthalene core and the high fluorine content enhance exciton dissociation and thermal stability compared to non-fluorinated analogs [3].

XLogP3

4.6

Wikipedia

2-Bromoheptafluoronaphthalene

Dates

Last modified: 08-15-2023

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